molecular formula C16H11F3IN3OS B3533208 2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-iodophenyl)acetamide

2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-iodophenyl)acetamide

Cat. No.: B3533208
M. Wt: 477.2 g/mol
InChI Key: MKHPZMPUNOFFMG-UHFFFAOYSA-N
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Description

2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-iodophenyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups, as well as a sulfanyl group linked to an acetamide moiety bearing an iodophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-iodophenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring system, followed by the introduction of the cyano, methyl, and trifluoromethyl groups. The sulfanyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the pyridine derivative with the acetamide moiety bearing the iodophenyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-iodophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of cancer and infectious diseases.

    Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could act by binding to a specific protein target, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the cyano group can participate in hydrogen bonding interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide
  • 2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide

Uniqueness

The presence of the iodophenyl group in 2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-iodophenyl)acetamide makes it particularly suitable for applications involving heavy atom effects, such as in X-ray crystallography or as a radiolabel for imaging studies. The trifluoromethyl group also imparts unique electronic properties that can enhance the compound’s performance in various applications.

Properties

IUPAC Name

2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3IN3OS/c1-9-6-13(16(17,18)19)23-15(12(9)7-21)25-8-14(24)22-11-4-2-10(20)3-5-11/h2-6H,8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHPZMPUNOFFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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